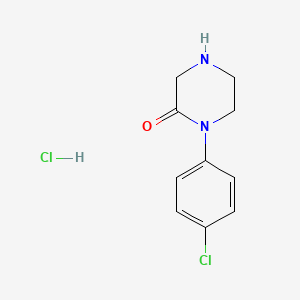

1-(4-Chlorophenyl)piperazin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-chlorophenyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYIAZOMRONFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695792 | |

| Record name | 1-(4-Chlorophenyl)piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360561-52-0 | |

| Record name | 1-(4-Chlorophenyl)piperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chlorophenyl)piperazin-2-one hydrochloride chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(4-Chlorophenyl)piperazin-2-one Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Imperative of Structural Certainty

In the realm of drug discovery and development, a molecule's identity is its most fundamental attribute. For a compound like this compound, a heterocyclic entity with significant pharmacological potential, the unambiguous confirmation of its chemical structure is not merely an academic exercise; it is the bedrock of all subsequent research.[1][2] An error in structural assignment can invalidate extensive biological, toxicological, and clinical data, leading to catastrophic setbacks in development timelines and resource allocation.

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods.[3] The narrative is designed to illustrate a self-validating workflow, where each piece of analytical data corroborates the others, culminating in a structure that is confirmed with the highest degree of scientific certainty. This document is intended for researchers, scientists, and drug development professionals who require a practical and methodologically sound framework for molecular characterization.

Chapter 1: Foundational Analysis - Mass Spectrometry and Elemental Composition

The first questions we must answer are: What is the molecular mass, and what is the elemental formula? Mass spectrometry (MS) provides a direct and highly sensitive answer.[3]

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like our target, which exists as a hydrochloride salt, Electrospray Ionization (ESI) is the preferred technique. In the ESI source, the compound is dissolved and aerosolized into highly charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and guided into the mass analyzer.

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this initial analysis, providing both purity information and mass data.[4]

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a mixture of methanol and water (50:50 v/v).

-

Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase HPLC column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: Use a gradient elution from 95% water with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid over 10 minutes.

-

MS Detection: Couple the HPLC eluent to an ESI-equipped tandem mass spectrometer (MS/MS).[5]

-

Ionization Mode: Operate in positive ion mode (ESI+), as the piperazine nitrogen is readily protonated.

-

Data Acquisition: Acquire full scan data from m/z 100 to 500. For fragmentation data, perform a product ion scan on the suspected molecular ion.

Data Interpretation: Confirming the Molecular Formula

The chemical formula for the free base, 1-(4-Chlorophenyl)piperazin-2-one, is C₁₀H₁₁ClN₂O.

-

Expected Molecular Ion: In ESI+ mode, the molecule will protonate to form the [M+H]⁺ ion.

-

Calculated Monoisotopic Mass of C₁₀H₁₁ClN₂O: 226.0560 Da

-

Expected [M+H]⁺ Ion: m/z 227.0638

-

-

The Chlorine Isotope Signature: A critical piece of evidence is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pair of peaks in the mass spectrum for any chlorine-containing fragment.

-

The [M+H]⁺ peak at m/z 227.06 will be accompanied by an [M+2+H]⁺ peak at m/z 229.06.

-

The intensity ratio of these two peaks will be approximately 3:1 , providing definitive evidence for the presence of a single chlorine atom.[6]

-

-

Fragmentation Analysis (MS/MS): Subjecting the m/z 227 ion to collision-induced dissociation (CID) helps to piece the structure together. Key expected fragments include:

-

Loss of the carbonyl group (-CO): m/z 199

-

Cleavage yielding the chlorophenylpiperazine fragment: m/z 195/197

-

Cleavage yielding the chlorophenyl fragment: m/z 111/113

-

This initial MS analysis confirms the molecular weight and elemental formula (specifically the presence of one chlorine atom), providing the foundational data upon which all further structural evidence will be built.

Chapter 2: Functional Group Identification via Infrared Spectroscopy

With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and powerful technique for this purpose.[7]

Principle of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations (stretching, bending) of the chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, making the resulting spectrum a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Interpretation: Identifying Key Structural Motifs

The IR spectrum provides immediate confirmation of the key functional groups proposed in the structure.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic Ring | Confirms the presence of the phenyl group. |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) | Confirms the saturated piperazinone ring protons. |

| ~2700-2400 | N-H Stretch (broad) | Secondary Amine Salt (R₂NH₂⁺) | A very broad and characteristic absorption for the protonated amine hydrochloride. |

| ~1680-1660 | C=O Stretch | Tertiary Amide (Lactam) | Strong, sharp absorption confirming the critical piperazin-2-one core structure. [8] |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Confirms the benzene ring backbone. |

| ~1250-1200 | C-N Stretch | Aryl-Amine & Amide | Supports the connection of the phenyl ring to the piperazine nitrogen. |

| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Aromatic | Strong band indicative of para-substitution on the phenyl ring. |

| ~750-700 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chlorine substituent. |

The presence of the strong amide C=O stretch around 1670 cm⁻¹ and the characteristic absorptions for a para-substituted aromatic ring are pivotal confirmations provided by IR analysis.[9][10]

Chapter 3: Mapping the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[3][7] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Principle of NMR Spectroscopy

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C can absorb radiofrequency energy at specific frequencies. This "resonance" frequency is highly sensitive to the local electronic environment, allowing us to distinguish between different atoms within a molecule.

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for hydrochloride salts due to its high polarity and ability to solubilize them.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR Acquisition:

Data Interpretation: Assembling the Molecular Puzzle

Chemical Structure and Numbering Scheme:

Caption: Numbering scheme for 1-(4-Chlorophenyl)piperazin-2-one.

¹H NMR Predicted Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & 2D NMR Correlations |

| ~10.5 (broad s) | br s | 1H | N₄-H ₂⁺ | Broad signal due to proton exchange and quadrupolar coupling with nitrogen. The hydrochloride protonates the more basic N4 amine. |

| ~8.0 (s) | s | 1H | N₁-H | Amide proton, typically deshielded. |

| ~7.35 (d, J ≈ 9 Hz) | d | 2H | C₂'-H , C₆'-H | Aromatic protons ortho to the chlorine are deshielded. Correlates with C2'/C6' in HSQC. Shows COSY correlation to C3'/C5'-H. |

| ~7.05 (d, J ≈ 9 Hz) | d | 2H | C₃'-H , C₅'-H | Aromatic protons ortho to the piperazine nitrogen. Correlates with C3'/C5' in HSQC. Shows COSY correlation to C2'/C6'-H. |

| ~4.0 (s) | s | 2H | C₆-H ₂ | Protons adjacent to the amide nitrogen. Correlates with C6 in HSQC. |

| ~3.5 (t, J ≈ 5 Hz) | t | 2H | C₃-H ₂ | Protons adjacent to the protonated aryl-substituted nitrogen. Correlates with C3 in HSQC. Shows COSY correlation to C5-H₂. |

| ~3.2 (t, J ≈ 5 Hz) | t | 2H | C₅-H ₂ | Protons adjacent to the protonated aryl-substituted nitrogen. Correlates with C5 in HSQC. Shows COSY correlation to C3-H₂. |

¹³C NMR Predicted Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C₂ (C=O) | Carbonyl carbon, highly deshielded. |

| ~148 | C₁' | Aromatic carbon directly attached to nitrogen. |

| ~129 | C₃', C₅' | Aromatic carbons ortho to the piperazine group. |

| ~125 | C₄' | Aromatic carbon attached to chlorine; signal intensity may be lower. |

| ~118 | C₂', C₆' | Aromatic carbons ortho to the chlorine atom. |

| ~49 | C₃, C₅ | Aliphatic carbons adjacent to the aryl-substituted nitrogen.[14] |

| ~45 | C₆ | Aliphatic carbon adjacent to the amide nitrogen. |

The combination of 1D and 2D NMR experiments allows for the unambiguous assembly of the molecule. The COSY spectrum will show a clear correlation between the two sets of aromatic doublets and between the two aliphatic triplets (C3-H₂ and C5-H₂), confirming the spin systems. The HSQC spectrum definitively links each proton signal to its corresponding carbon, validating the assignments in the tables above.

Chapter 4: Definitive 3D Structure - Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a robust 2D structural hypothesis, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of the three-dimensional atomic arrangement.[15][16]

Principle of X-ray Crystallography

When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By analyzing the positions and intensities of these diffracted spots, a 3D map of the electron density within the crystal can be generated, revealing the precise location of each atom.

Experimental Protocol

-

Crystal Growth: This is often the most challenging step.[17] Slow evaporation of a saturated solution of the compound is a common starting point. Solvents to explore include ethanol, isopropanol, or acetonitrile.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of liquid nitrogen (to minimize thermal vibration) and placed in an X-ray diffractometer. It is then rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[17]

-

Structure Solution and Refinement: Sophisticated software is used to process the diffraction data, solve the phase problem, and generate an initial structural model. This model is then refined to best fit the experimental data, resulting in a final structure with precise bond lengths, bond angles, and torsional angles.[18]

Expected Results and Confirmation

The X-ray crystal structure will provide:

-

Unambiguous Connectivity: Absolute confirmation that the proposed structure from NMR and MS is correct.

-

Conformation: It will reveal the solid-state conformation of the piperazinone ring, which is expected to adopt a chair or twisted-boat form.[19][20]

-

Intermolecular Interactions: It will show how the hydrochloride counter-ion interacts with the protonated N4 nitrogen and how the molecules pack together in the crystal lattice through hydrogen bonding and other interactions.

Chapter 5: The Integrated Workflow - A Self-Validating System

Caption: Integrated workflow for chemical structure elucidation.

This logical progression ensures that by the time single crystals are being grown for X-ray analysis, there is already an extremely high degree of confidence in the proposed structure. The final crystallographic data serves as the ultimate confirmation, leaving no room for ambiguity. This rigorous, multi-technique validation is essential for meeting the stringent requirements of regulatory bodies and ensuring the integrity of the entire drug development program.

References

- Pharma Knowledge Forum. (2024). Top 11 Pharmaceutical Analytical Techniques Explained.

- Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis.

- Giardino N. (2025). Advances in Analytical Techniques for Drug Discovery and Development. Journal of Analytical & Bioanalytical Techniques, 16, 733.

- The Pharma Innovation. (2018). Pharmaceutical analysis techniques.

- PMC. (N/A). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.

- (2024). Analytical Techniques in Pharmaceutical Analysis.

- Wodtke, R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

- Britannica. (N/A).

- JETIR. (N/A). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS.

- Bakkestuen, et al. (2005). Some Spectroscopic Properties of Some Heteroaromatic Systems. Organic & Biomolecular Chemistry, 3, 1025.

- Wikipedia. (N/A). Piperazine.

- Balakrishna, M. S., George, P. P., & Mague, J. T. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, (S), 576-577.

- MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one.

- Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark.

- Wiley Online Library. (2005).

- ResearchGate. (N/A). Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines.

- BenchChem. (N/A).

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- ACS Publications. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.

- Semantic Scholar. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

- MDPI. (N/A). Trace Level Quantification of the (−)2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.

- ChemRxiv. (N/A). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.

- ResearchGate. (N/A).

- Request PDF. (2025). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.

Sources

- 1. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]

- 2. jetir.org [jetir.org]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 11. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 15. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. Piperazine - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(4-Chlorophenyl)piperazin-2-one Hydrochloride

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, 1-(4-Chlorophenyl)piperazin-2-one hydrochloride. Due to a paucity of direct empirical data on this specific molecule, this document leverages established knowledge of the broader chlorophenylpiperazine class of compounds to construct a scientifically-grounded, theoretical framework for its pharmacological activity. We postulate that this compound primarily functions as a modulator of serotonergic and dopaminergic neurotransmitter systems. This guide will further detail the requisite experimental protocols to empirically validate this proposed mechanism, thereby providing a comprehensive roadmap for future research and development.

Introduction and Chemical Context

This compound belongs to the well-documented class of phenylpiperazine compounds, which are integral to the development of numerous centrally acting therapeutic agents. The core structure, a piperazine ring linked to a chlorophenyl moiety, is a common pharmacophore in drugs targeting neurological and psychiatric disorders. Prominent examples from this class include the antidepressant Trazodone and the psychoactive research chemical meta-chlorophenylpiperazine (m-CPP). The structural similarity of this compound to these compounds strongly suggests a potential for interaction with key neurotransmitter receptors, particularly those for serotonin (5-HT) and dopamine (DA).

The presence of a carbonyl group at the 2-position of the piperazine ring introduces a unique structural feature that may modulate the binding affinity and functional activity of the molecule compared to its more extensively studied relatives. This guide will, therefore, focus on a hypothesized mechanism of action centered on the serotonergic and dopaminergic systems, while also outlining a clear path for experimental validation.

Hypothesized Mechanism of Action

Based on the pharmacology of structurally related chlorophenylpiperazines, we propose that this compound exerts its effects through a multi-target mechanism involving both the serotonin and dopamine systems.

Primary Target System: The Serotonergic Network

The most probable primary targets of this compound are the serotonin receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3). Many chlorophenylpiperazine derivatives exhibit significant affinity for various 5-HT receptor subtypes.

Postulated Interactions with 5-HT Receptors:

-

5-HT2 Receptor Family (5-HT2A, 5-HT2B, 5-HT2C): It is hypothesized that the compound may act as an antagonist or partial agonist at these receptors. Antagonism at the 5-HT2A and 5-HT2C receptors is a known mechanism of action for several atypical antipsychotics and antidepressants, contributing to their efficacy and side-effect profiles.

-

5-HT1A Receptor: The compound could potentially act as a partial agonist at the 5-HT1A receptor, a mechanism associated with anxiolytic and antidepressant effects.

Secondary Target System: The Dopaminergic Pathways

Interaction with the dopamine system, particularly the D2-like receptors (D2, D3, D4), is another plausible mechanism of action. The parent compound, 1-(4-chlorophenyl)piperazine, is utilized as a chemical intermediate for the synthesis of D2 receptor ligands[1].

Postulated Interactions with Dopamine Receptors:

-

Dopamine D2-like Receptors: The compound may exhibit antagonist or partial agonist activity at these receptors. This interaction is a hallmark of antipsychotic medications.

-

Dopamine Transporter (DAT): Some chlorophenylpiperazine analogues have been shown to have a high affinity for the dopamine transporter, suggesting a potential for modulating dopamine reuptake.

The following diagram illustrates the hypothesized signaling pathways potentially modulated by this compound.

Caption: Hypothesized molecular targets and signaling pathways for this compound.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To move from a hypothesized to a confirmed mechanism of action, a systematic and multi-faceted experimental approach is required. The following protocols outline the necessary steps for a comprehensive pharmacological characterization of this compound.

In Vitro Pharmacological Profiling

The initial step is to determine the binding affinity and functional activity of the compound at a wide range of biological targets.

3.1.1. Radioligand Binding Assays

This technique is the gold standard for assessing the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human D2 receptor) or dissected brain tissue (e.g., rat striatum for D2 receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: Place the filter discs into scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

The following table summarizes a proposed initial receptor screening panel.

| Target | Radioligand | Tissue/Cell Source | Expected Outcome |

| Serotonin 5-HT1A | [3H]-8-OH-DPAT | Human recombinant (CHO cells) | Ki value |

| Serotonin 5-HT2A | [3H]-Ketanserin | Human recombinant (HEK293 cells) | Ki value |

| Serotonin 5-HT2C | [3H]-Mesulergine | Human recombinant (CHO cells) | Ki value |

| Dopamine D2 | [3H]-Spiperone | Rat Striatum / Human recombinant | Ki value |

| Dopamine D3 | [3H]-Spiperone | Human recombinant (CHO cells) | Ki value |

| Dopamine D4 | [3H]-Spiperone | Human recombinant (CHO cells) | Ki value |

| Serotonin Transporter | [3H]-Citalopram | Human recombinant (HEK293 cells) | Ki value |

| Dopamine Transporter | [3H]-WIN 35,428 | Human recombinant (HEK293 cells) | Ki value |

3.1.2. Functional Assays

Once binding affinities are established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified targets.

Experimental Protocol: cAMP-based Functional Assay (for Gi/Gs-coupled receptors)

-

Cell Culture: Culture cells expressing the receptor of interest (e.g., CHO cells with the 5-HT1A receptor) in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist mode, co-incubate with a known agonist.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

The following diagram illustrates a typical experimental workflow for in vitro characterization.

Caption: A streamlined workflow for the in vitro pharmacological characterization of a novel compound.

In Vivo Pharmacological Assessment

To understand the physiological effects of the compound, in vivo studies in animal models are essential.

3.2.1. Rodent Behavioral Models

Based on the hypothesized mechanism of action, the following behavioral tests in rats or mice would be relevant:

-

Forced Swim Test and Tail Suspension Test: To assess potential antidepressant-like activity.

-

Elevated Plus Maze and Open Field Test: To evaluate anxiolytic or anxiogenic effects.

-

Prepulse Inhibition of the Acoustic Startle Reflex: To screen for antipsychotic-like properties.

-

Locomotor Activity Monitoring: To determine if the compound has stimulant or sedative effects.

Metabolism and Pharmacokinetics

The metabolism of this compound is likely to occur in the liver, primarily mediated by cytochrome P450 enzymes. It is plausible that the compound undergoes hydroxylation of the aromatic ring and/or N-dealkylation. The resulting metabolites may or may not be pharmacologically active. A thorough investigation of its metabolic profile using human liver microsomes is a critical step in its development.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not yet available, its structural analogy to known psychoactive phenylpiperazines provides a strong basis for a hypothesized mechanism centered on the modulation of serotonergic and dopaminergic systems. The proposed multi-target profile, potentially involving antagonism at 5-HT2 and D2 receptors and partial agonism at 5-HT1A receptors, suggests a complex pharmacology that could be of therapeutic interest for a range of CNS disorders.

The experimental workflows detailed in this guide provide a clear and comprehensive strategy for the elucidation of its precise mechanism of action. Rigorous in vitro and in vivo characterization is imperative to validate the proposed hypotheses and to determine the full therapeutic potential and safety profile of this novel compound.

References

-

Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). PubMed. Retrieved from [Link]

Sources

A Comprehensive Physicochemical Profile of 1-(4-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 154324-04-6)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the physical and chemical properties of 1-(4-Chlorophenyl)piperazin-2-one hydrochloride. As a key building block and intermediate in medicinal chemistry, a thorough understanding of its characteristics is paramount for its effective application in synthesis, process development, and quality control. This guide synthesizes critical data with practical insights to support scientific endeavors.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a piperazinone ring N-substituted with a 4-chlorophenyl group. The hydrochloride salt form is typically employed to enhance aqueous solubility and crystalline stability.

-

Molecular Formula: C₁₀H₁₂Cl₂N₂O

-

Molecular Weight: 247.12 g/mol

-

CAS Number: 154324-04-6

-

Appearance: Typically a white to off-white crystalline solid.

Chemical Structure

The molecular architecture is defined by a saturated six-membered piperazinone ring containing an amide functional group. The nitrogen at the 1-position is bonded to the para-position of a chlorophenyl ring. The hydrochloride salt forms at the more basic nitrogen at the 4-position.

A Note on Chemical Nomenclature: 1-(4-Chlorophenyl)piperazine vs. 1-(4-Chlorophenyl)piperazin-2-one

An In-Depth Technical Guide to 1-(4-Chlorophenyl)piperazine Hydrochloride: Properties, Synthesis, and Applications

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)piperazine and its hydrochloride salts. It is intended to serve as a key resource for professionals in the fields of medicinal chemistry, pharmacology, and analytical sciences.

It is crucial to begin by clarifying the identity of the subject compound. The topic of this guide is 1-(4-Chlorophenyl)piperazine hydrochloride . Publicly available scientific literature and chemical databases contain extensive information on this molecule.

However, the structurally distinct compound, 1-(4-Chlorophenyl)piperazin-2-one hydrochloride , is not widely documented. The "-2-one" suffix denotes a carbonyl group (C=O) on the piperazine ring, which significantly alters the molecule's chemical properties. Due to the scarcity of reliable data for this compound, this guide will focus on the well-characterized and commercially significant 1-(4-Chlorophenyl)piperazine hydrochloride.

To illustrate the structural difference, the following diagrams are provided:

Caption: Structural difference between the piperazine and piperazin-2-one cores.

Chemical Identification and CAS Numbers

1-(4-Chlorophenyl)piperazine and its salts are identified by several CAS (Chemical Abstracts Service) numbers depending on their form. It is essential for researchers to use the correct CAS number to ensure they are working with the intended material.

-

1-(4-Chlorophenyl)piperazine (Free Base):

-

1-(4-Chlorophenyl)piperazine Hydrochloride (Monohydrochloride):

-

CAS Number: 13078-12-1[3]

-

-

1-(4-Chlorophenyl)piperazine Dihydrochloride:

-

CAS Number: 38869-46-4[4]

-

Synonyms

The compound is known by numerous synonyms in literature and commercial listings:

-

p-Chlorophenylpiperazine (pCPP)[1]

-

4-Chlorophenylpiperazine (4-CPP)[1]

-

para-Chlorophenylpiperazine[1]

-

1-(p-Chlorophenyl)piperazine hydrochloride[4]

-

NSC 126708[1]

-

PCPP[3]

Physicochemical Properties

The physical and chemical properties vary slightly between the free base and its hydrochloride salts. The hydrochloride salts are generally more water-soluble and have higher melting points, making them more suitable for certain applications, including pharmaceutical formulation.

| Property | 1-(4-Chlorophenyl)piperazine (Free Base) | 1-(4-Chlorophenyl)piperazine HCl | 1-(4-Chlorophenyl)piperazine 2HCl |

| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₃ClN₂·HCl | C₁₀H₁₃ClN₂·2HCl |

| Molecular Weight | 196.68 g/mol [1][2][5] | 233.14 g/mol | 269.60 g/mol [4] |

| Appearance | Crystalline solid[1] | White to light yellow powder | Data not specified |

| Melting Point | 76-79 °C[2][5] | 277 °C (decomposes)[3] | Data not specified |

| Solubility | Soluble in DMF, DMSO, Ethanol[1] | Soluble in water[5] | Data not specified |

Synthesis Protocols

1-(4-Chlorophenyl)piperazine hydrochloride is typically synthesized via the reaction of a substituted aniline with a bis(haloalkyl)amine. The choice of reagents and reaction conditions can be optimized to improve yield and purity.

General Synthesis Workflow

A common laboratory-scale synthesis involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Caption: A generalized workflow for the synthesis of phenylpiperazine derivatives.

Step-by-Step Experimental Protocol

The following is a representative protocol for the synthesis of a phenylpiperazine hydrochloride derivative, which can be adapted for 1-(4-chlorophenyl)piperazine hydrochloride.

Objective: To synthesize a 1-(substituted-phenyl)piperazine hydrochloride.

Materials:

-

Substituted aniline (e.g., 2-methoxyaniline, 3 mmol)

-

Bis(2-chloroethyl)amine hydrochloride (3 mmol)[6]

-

Diethyleneglycol monomethyl ether (as solvent)[6]

Procedure:

-

A mixture of the substituted aniline (3 mmol) and bis(2-chloroethyl)amine hydrochloride (3 mmol) is prepared in a reaction flask.[6]

-

Diethyleneglycol monomethyl ether (approx. 0.75 mL) is added to the mixture as a high-boiling point solvent.[6]

-

The reaction mixture is heated to 150 °C with continuous stirring.[6]

-

The reaction is allowed to proceed for approximately 12 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which should induce precipitation of the product.

-

The solid precipitate is collected by filtration.

-

The collected solid is washed with an appropriate solvent (e.g., 1-butanol, followed by ether) to remove unreacted starting materials and impurities.

-

The final product is dried under vacuum to yield the desired 1-(substituted-phenyl)piperazine hydrochloride.

Causality: The high temperature is necessary to drive the cyclization reaction, which can be slow. Diethyleneglycol monomethyl ether is chosen as a solvent due to its high boiling point, which is compatible with the required reaction temperature. The hydrochloride salt of the bis(2-chloroethyl)amine is often used for its stability.

Applications in Research and Drug Development

1-(4-Chlorophenyl)piperazine hydrochloride is a crucial building block in the synthesis of a wide range of pharmacologically active compounds.

-

Pharmaceutical Intermediate: It is a key intermediate in the production of several drugs. For example, it is used in the synthesis of Trazodone, an antidepressant, and Cetirizine, an antihistamine.[7] The piperazine moiety is a common pharmacophore in drugs targeting the central nervous system (CNS).[8]

-

Dopamine Receptor Ligands: This compound and its derivatives are utilized in the synthesis of ligands for dopamine receptors, particularly the D2 receptor, which are important targets in the treatment of neurological and psychiatric disorders.[8]

-

Analytical Reference Standard: Due to its psychoactive properties, 1-(4-chlorophenyl)piperazine is categorized as a piperazine-class substance and is used as an analytical reference standard in forensic chemistry and toxicology for the identification and quantification of piperazine-derived designer drugs.[1]

Safety and Handling

1-(4-Chlorophenyl)piperazine hydrochloride and its free base are hazardous substances and must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

Handling Recommendations:

-

Work in a well-ventilated area, preferably a fume hood.

-

Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12212341, Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). Retrieved from [Link]

-

Molbank. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. Retrieved from [Link]

-

ChemBK. (2024). 1-(4-Chlorophenyl)piperazine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (-)-1-[(4chlorophenyl) phenylmethyl]piperazine. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(4-氯苯基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | 13078-12-1 [amp.chemicalbook.com]

- 4. Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2) | C10H15Cl3N2 | CID 12212341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and favorable physicochemical properties have established it as a cornerstone in designing a vast array of therapeutic agents.[2] This technical guide provides a comprehensive overview of the piperazine core, detailing its role in compounds with significant biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of its involvement in critical biological pathways.

The prevalence of the piperazine moiety in drug discovery is due to a unique combination of properties.[3] The two nitrogen atoms act as basic centers that can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[4] The piperazine ring typically exists in a stable chair conformation, offering a rigid and predictable scaffold for orienting pharmacophoric groups toward their biological targets. Furthermore, its synthetic tractability allows for straightforward derivatization at both nitrogen positions, making it an invaluable tool for medicinal chemists.[4] These attributes have led to the development of piperazine-containing compounds across numerous therapeutic areas, including oncology, virology, microbiology, and neurology.[5][6]

Anticancer Activity of Piperazine Derivatives

The search for novel anticancer agents with improved efficacy and selectivity is a primary objective in medicinal chemistry. The piperazine moiety has emerged as an integral component in the design of numerous potent anticancer compounds.[7][8] Arylpiperazines, in particular, have garnered significant attention for their ability to induce cytotoxic effects in tumor cells through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[9][10]

Mechanisms of Action & Structure-Activity Relationship (SAR)

Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[7] The precise mechanisms can vary, but a common pathway involves the activation of intrinsic apoptotic cascades. For example, studies on piperazine-linked bergenin hybrids have shown that potent derivatives can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX, leading to cell death.[9] These compounds were also found to arrest the cell cycle at the G0/G1 phase.[9]

Structure-activity relationship (SAR) studies reveal that substitutions on the piperazine ring are critical for cytotoxic potency. In a series of novel vindoline-piperazine conjugates, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring demonstrated outstanding antiproliferative activity against a panel of 60 human tumor cell lines.[11][12] This highlights how the N-1 and N-4 positions of the piperazine ring can be modified to optimize target engagement and enhance biological effect.[5]

Quantitative Data Summary: Cytotoxic Activity

The anticancer efficacy of piperazine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

| Compound ID | Description | Cancer Cell Line | Activity (GI50/IC50 in µM) |

| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 (GI50)[11][12] |

| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 (GI50)[11][12] |

| Bergenin Hybrid 5a | N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide derivative | CAL-27 (Tongue) | 15.41 (IC50)[9] |

| Bergenin Hybrid 10f | Benzothiazolyl-piperazine derivative of Bergenin | SCC09 (Oral) | 17.41 (IC50)[9] |

Diagram: Generalized Apoptotic Pathway

The diagram below illustrates a simplified intrinsic apoptotic pathway often targeted by piperazine-based anticancer agents.

Caption: Generalized apoptotic pathway induced by piperazine compounds.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell density based on the cellular protein content.

-

Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the piperazine test compounds to the wells. Include a negative control (vehicle) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.[7]

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]

-

Dye Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

-

Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value for each compound.

Antiviral Activity of Piperazine Derivatives

The piperazine scaffold is a key component in many antiviral agents, targeting a range of viruses including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and rhinoviruses.[13][14] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.

Mechanisms of Action: Targeting Viral Processes

A prominent strategy in anti-HIV drug design involves blocking viral entry into host cells. Several piperazine derivatives have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists.[15] CCR5 is a co-receptor essential for the entry of the most common strains of HIV-1 into T-cells. By binding to CCR5, these piperazine compounds allosterically inhibit the interaction between the receptor and the viral envelope protein gp120, thus preventing membrane fusion and viral entry.[15][16]

In the context of other viruses, piperazine-containing compounds have been shown to inhibit viral capsid proteins. For instance, piperazine binds to a conserved hydrophobic pocket in the capsid protein of alphaviruses like Chikungunya virus, interfering with viral assembly or uncoating.[17] For rhinoviruses, certain piperazine agents bind within a hydrophobic pocket of the viral capsid, stabilizing it and preventing the uncoating process required for the release of the viral genome.[14]

Diagram: Antiviral Drug Screening Workflow

The following diagram outlines a typical workflow for identifying and validating novel antiviral compounds.

Caption: Workflow for preclinical evaluation of antiviral piperazines.

Experimental Protocol: HIV-1 Cell-Cell Fusion Assay

This protocol assesses the ability of piperazine derivatives to act as CCR5 antagonists by measuring the inhibition of fusion between cells expressing the HIV-1 envelope protein and cells expressing CD4 and CCR5.[16]

-

Cell Preparation:

-

Effector Cells (HEK293T): Co-transfect with plasmids encoding the HIV-1 gp160 envelope protein and a reporter gene like luciferase.

-

Target Cells (HEK293): Co-transfect with plasmids encoding human CD4 and CCR5 receptors.

-

-

Compound Preparation: Prepare serial dilutions of the piperazine test compounds in an appropriate solvent (e.g., DMSO) and then in cell culture medium.

-

Assay Procedure:

-

Plate the target cells in a 96-well plate and incubate to allow attachment.

-

Pre-incubate the target cells with the diluted test compounds for 1 hour at 37°C.

-

Add the effector cells to the wells containing the target cells and compounds.

-

Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.

-

-

Luciferase Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Add luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer. High luminescence indicates high fusion activity.

-

-

Data Analysis:

-

Calculate the percentage of fusion inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Simultaneously perform a cytotoxicity assay (e.g., MTT) on the target cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).

-

Antimicrobial Activity of Piperazine Derivatives

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[10] Piperazine derivatives have shown significant potential as antibacterial and antifungal agents.[18][19]

SAR and Mechanisms of Action

The antimicrobial activity of piperazine compounds is highly dependent on the nature of the substituents on the piperazine ring. Structure-activity relationship studies have shown that the incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO2), on aryl rings attached to the piperazine core often enhances antibacterial activity. In contrast, electron-donating groups may reduce potency.

The mechanisms of action are varied. Some piperazine derivatives are believed to inhibit essential microbial enzymes. Docking studies have suggested that certain N,N′-bis(1,3,4-thiadiazole) piperazine derivatives may act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in bacterial fatty acid synthesis.[20]

Quantitative Data Summary: Antimicrobial Activity

Antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Microorganism | Activity (MIC in µg/mL) |

| Chalcone-piperazine hybrid | Candida albicans | 2.22 |

| Flavone-piperazine derivative (5j) | Staphylococcus aureus | 10 (Potent)[21] |

| Flavone-piperazine derivative (10t) | Aspergillus niger | 10 (Potent)[21] |

| Novel derivative RL-308 | Shigella flexneri | 2[22] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a stock solution of the piperazine compound in DMSO. Create a series of twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL or yeast at ~2.5 x 10^3 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density at 600 nm.

Central Nervous System (CNS) Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of drugs targeting the central nervous system, including antipsychotic, antidepressant, and anxiolytic agents.[23][24] Their activity often stems from their ability to modulate neurotransmitter systems, particularly dopaminergic and serotonergic pathways.[25][26]

Mechanisms of Action: Receptor Modulation

Many piperazine-based antipsychotics function as ligands for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[10][27] For instance, atypical antipsychotics often exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism, a profile believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[27]

In the context of depression and anxiety, piperazine derivatives can act as partial agonists at 5-HT1A receptors or as serotonin reuptake inhibitors.[26][28] The ability to fine-tune the substitution pattern on the piperazine scaffold allows medicinal chemists to create compounds with specific receptor affinity profiles, optimizing therapeutic effects while minimizing off-target activity.[25][27]

Diagram: CNS Receptor Target Modulation

This diagram shows how a multi-target piperazine derivative might interact with key CNS receptors.

Caption: Modulation of CNS receptors by a piperazine derivative.

Conclusion

The piperazine scaffold is a versatile and privileged structure in medicinal chemistry, enabling the development of a wide spectrum of biologically active compounds.[2][18] Its favorable physicochemical and pharmacokinetic properties, combined with its synthetic accessibility, have made it a central component in the search for new anticancer, antiviral, antimicrobial, and CNS-active agents.[3][5][6] The ability to systematically modify the N-1 and N-4 positions allows for the fine-tuning of biological activity and the optimization of drug-like properties.[5] The continued exploration of novel piperazine derivatives, guided by detailed structure-activity relationship studies and robust biological evaluation, promises to deliver the next generation of therapeutics to address unmet medical needs.

References

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). ResearchGate. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (2023). Arabian Journal of Chemistry. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. [Link]

-

Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. (1998). PubMed. [Link]

-

Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. (2013). PubMed. [Link]

-

A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2024). ResearchGate. [Link]

-

An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design, 26(35), 4373-4385. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (2022). RSC Advances. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. [Link]

-

Piperazine derivatives of natural compounds with anticancer activity. (2023). ResearchGate. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (2022). Future Journal of Pharmaceutical Sciences. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2018). PharmacologyOnLine. [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2019). RSC Publishing. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. (2013). Semantic Scholar. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (2019). PubMed. [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers. [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2025). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. [Link]

-

Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. (2016). ResearchGate. [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. (2025). ResearchGate. [Link]

-

Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. (2017). PubMed. [Link]

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (2017).

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 14. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 25. nbinno.com [nbinno.com]

- 26. ijrrjournal.com [ijrrjournal.com]

- 27. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 28. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

A-Technical-Guide-to-1-(4-Chlorophenyl)piperazin-2-one-hydrochloride-Bridging-the-Known-with-the-Novel

Introduction: Addressing a Gap in the Literature

This technical guide addresses the chemical entity 1-(4-Chlorophenyl)piperazin-2-one hydrochloride. A thorough review of current scientific literature reveals a significant scarcity of direct research on this specific molecule. However, the constituent parts of this compound—the piperazin-2-one scaffold and the 1-(4-chlorophenyl)piperazine (pCPP) moiety —are both extensively studied and of profound importance in medicinal chemistry and pharmacology.

The piperazin-2-one core is recognized as a "privileged structure," forming the backbone of numerous compounds with a wide array of biological activities.[1] Concurrently, 1-(4-chlorophenyl)piperazine is a crucial synthetic intermediate and a pharmacologically active agent, notably impacting neurotransmitter systems.[2][3]

Therefore, this guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding by deconstructing the topic. We will first deliver an in-depth review of the piperazin-2-one scaffold and the pCPP moiety as separate, well-documented entities. Subsequently, we will synthesize this information to build a hypothetical profile for the target compound, this compound, and propose a logical, forward-looking research plan. This approach ensures that while we acknowledge the existing literature gap, we also provide a scientifically grounded and actionable framework for future investigation.

Part I: The Piperazin-2-one Scaffold: A Privileged Core in Drug Discovery

The piperazin-2-one skeleton has emerged as a highly versatile and privileged scaffold in medicinal chemistry.[1] Its structural features, including a six-membered ring with two nitrogen atoms and a carbonyl group, provide an ideal framework for developing therapeutic agents across diverse disease areas. This core is frequently found in molecules targeting cancer, infectious diseases, and neurological disorders.[1]

Synthesis of the Piperazin-2-one Core

The construction of the piperazin-2-one ring is a cornerstone of many synthetic campaigns. Methodologies often involve cyclization reactions that form the key amide bond within the six-membered ring. While various strategies exist, a common and illustrative approach involves the reaction of an N-substituted ethylenediamine derivative with an α-haloacetyl halide, leading to an intramolecular nucleophilic substitution to form the cyclic amide.

The causality behind this experimental choice lies in its efficiency and modularity. By selecting different substituents on the starting ethylenediamine and the acetyl halide, a diverse library of piperazin-2-one derivatives can be generated, allowing for extensive structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of an N-Substituted Piperazin-2-one

-

Step 1: Preparation of the Precursor. Dissolve an N-monosubstituted ethylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere (e.g., Nitrogen, Argon).

-

Step 2: Acylation. Cool the solution to 0°C using an ice bath. Add a solution of an α-haloacetyl halide (e.g., chloroacetyl chloride) (1.1 eq) dropwise while maintaining the temperature. The slow addition is critical to control the exothermic reaction and prevent side-product formation.

-

Step 3: Cyclization. After the initial acylation is complete (monitored by TLC or LC-MS), add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (2.0 eq) to the reaction mixture. This base facilitates the intramolecular cyclization by deprotonating the secondary amine, which then attacks the carbon bearing the halogen, displacing it to form the piperazin-2-one ring.

-

Step 4: Work-up and Purification. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and perform a liquid-liquid extraction. The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Step 5: Characterization. The crude product is purified using column chromatography or recrystallization. The final structure and purity are confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.[4]

Caption: A generalized workflow for the synthesis of the piperazin-2-one core.

Biological Activities of Piperazin-2-one Derivatives

The true value of the piperazin-2-one scaffold lies in its demonstrated breadth of biological activities. The strategic placement of different chemical groups around the ring allows for fine-tuning of its pharmacological properties.

-

Anticancer Activity: Many piperazin-2-one derivatives have shown significant promise as cytotoxic agents. A key mechanism involves the inhibition of farnesyltransferase, an enzyme critical for the function of Ras proteins. By disrupting the Ras signaling pathway, which is often overactive in cancer, these compounds can reduce cell proliferation and trigger apoptosis.[1]

-

Antimicrobial and Antiviral Properties: Researchers have successfully synthesized piperazin-2-one derivatives that exhibit activity against various microbial and viral threats.

-

Neuroprotective Effects: The scaffold is also explored for its potential in treating neurodegenerative diseases, with some derivatives showing promise in protecting neurons from damage.

Part II: 1-(4-Chlorophenyl)piperazine (pCPP) Hydrochloride: A Key Pharmacological Tool

1-(4-Chlorophenyl)piperazine, commonly abbreviated as pCPP, is a simple yet powerful molecule. It is widely used as a synthetic intermediate in the pharmaceutical industry and as a research tool to probe the function of the central nervous system.[2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of pCPP and its hydrochloride salt is essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-chlorophenyl)piperazine;dihydrochloride | [5] |

| CAS Number | 38869-46-4 (dihydrochloride) | [5] |

| Molecular Formula | C₁₀H₁₅Cl₃N₂ (dihydrochloride) | [5] |

| Molecular Weight | 269.6 g/mol (dihydrochloride) | [5] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water, ethanol, methanol | [2] |

Synthesis of 1-(4-Chlorophenyl)piperazine Hydrochloride

Several synthetic routes to pCPP have been reported. A common industrial method involves the reaction of p-chloroaniline with bis(2-chloroethyl)amine hydrochloride.[6] This approach is favored for its directness and use of readily available starting materials.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Step 1: Reaction Setup. A mixture of 4-chloroaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a high-boiling point solvent (e.g., diethyleneglycol monomethyl ether) is prepared in a reaction vessel equipped with a reflux condenser.[6]

-

Step 2: Heating. The mixture is heated to a high temperature (e.g., 150°C) for several hours (typically 12h) to drive the nucleophilic substitution and cyclization.[6]

-

Step 3: Isolation. Upon completion, the reaction mixture is cooled to room temperature. The product, which is often insoluble in the reaction solvent upon cooling, can be precipitated.

-

Step 4: Purification and Salt Formation. The crude product is dissolved in a suitable solvent like methanol, and the hydrochloride salt is precipitated by adding an anti-solvent such as diethyl ether. The resulting solid is filtered, washed, and dried.[6]

-

Step 5: Characterization. The identity and purity of the final product are confirmed by melting point analysis, NMR, and HPLC.

Pharmacological Profile and Mechanism of Action

pCPP is primarily known for its activity on neurotransmitter receptors, particularly the serotonin (5-HT) system.[7] It acts as a ligand for various serotonin receptors, which explains its use in neuropharmacological research.[7] This activity is the foundation for the therapeutic effects of several drugs derived from it. Many piperazine derivatives exhibit central pharmacological activity, influencing monoamine pathways to produce antipsychotic, antidepressant, and anxiolytic effects.[8]

Applications in Drug Discovery and as a Synthetic Intermediate

The most significant application of pCPP is as a key building block in the synthesis of major pharmaceutical drugs.

-

Cetirizine Synthesis: pCPP is a crucial intermediate in the production of Cetirizine, a widely used second-generation antihistamine.[9][10] The synthesis involves alkylating the second nitrogen of the pCPP ring with a chloroethoxy-acetic acid derivative.[11]

-

Nefazodone and Trazodone: pCPP is structurally related to the active metabolites of antidepressants like nefazodone and trazodone, making it relevant for SAR studies in this area.[12]

-

Dopamine Receptor Ligands: It is also used as an intermediate for synthesizing ligands that target dopamine receptors, which are important in treating psychosis and other neurological disorders.[3][13]

Caption: pCPP as a central intermediate in the synthesis of various pharmaceuticals.

Analytical Methods

The analysis of pCPP and other piperazine derivatives is critical for quality control and forensic applications. Due to the lack of a strong chromophore in the basic piperazine structure, derivatization is often required for sensitive UV detection in HPLC.[14][15]

-

HPLC-UV: This is a common method, often employing pre-column derivatization with agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to create a UV-active product.[15][16]

-

GC-MS: Gas chromatography coupled with mass spectrometry is a powerful tool for the definitive identification and quantification of piperazine derivatives in complex mixtures.[16]

-

LC-MS: Liquid chromatography-mass spectrometry offers high sensitivity and selectivity for analyzing piperazines without the need for derivatization.

Safety and Toxicology

1-(4-Chlorophenyl)piperazine hydrochloride is classified as an irritant. It is known to cause skin, eye, and respiratory irritation.[2][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical.[2] It should be handled in a well-ventilated area or a fume hood to avoid inhalation.[5]

Part III: Hypothetical Profile and Future Research Directions for this compound

By combining the knowledge from the piperazin-2-one scaffold and the pCPP moiety, we can construct a hypothetical profile for this compound and outline a clear path for its investigation.

Predicted Synthesis

A logical synthetic route would involve the N-arylation of a pre-formed piperazin-2-one ring with a 4-chlorophenyl source, or alternatively, building the ring using 4-chloroaniline as a starting material in a multi-step synthesis, similar to the general protocols described previously. The final step would be treatment with hydrochloric acid to form the hydrochloride salt.

Predicted Pharmacological Activity

The target molecule possesses a unique combination of structural features that could translate into a novel pharmacological profile:

-

The piperazin-2-one core suggests potential for anticancer, antimicrobial, or other activities associated with this privileged scaffold.[1]

-

The 1-(4-chlorophenyl)piperazine moiety strongly implies an affinity for serotonin and possibly dopamine receptors.[7][13]

Therefore, it is plausible that this compound could act as a dual-function agent. For instance, it might exhibit cytotoxic effects on cancer cells while simultaneously modulating serotonergic pathways, which could be an interesting avenue for cancers where serotonin signaling plays a role in tumor progression.

Proposed Research Workflow

A systematic investigation is required to validate these hypotheses and fully characterize the compound.

Caption: A systematic workflow for the investigation of novel chemical entities.

-

Synthesis and Structural Elucidation: The first step is to synthesize the target compound and rigorously confirm its structure and purity using modern analytical techniques.

-

In-Vitro Screening: The compound should be screened against a panel of biological targets. This should include:

-

Receptor Binding Assays: A comprehensive screen against serotonin, dopamine, and other CNS receptors to confirm the predicted neuropharmacological activity.

-

Cytotoxicity Assays: Testing against a panel of human cancer cell lines (e.g., NCI-60) to explore its potential as an anticancer agent.

-

Enzyme Inhibition Assays: Evaluating its effect on enzymes like farnesyltransferase, based on the known activities of other piperazin-2-ones.[1]

-

-

In-Vivo Evaluation: Promising results from in-vitro studies would warrant progression to animal models to assess efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicology.

Conclusion

The combination of these two powerful motifs in a single molecule presents an exciting opportunity for the discovery of novel therapeutic agents. The hypothetical profile suggests a high probability of activity in oncology or neuropharmacology, or potentially a novel combination of both. The proposed research workflow provides a clear, logical, and scientifically rigorous path for synthesizing this compound, characterizing its properties, and unlocking its therapeutic potential. This guide serves as a call to action for researchers to explore this promising, yet uncharted, area of chemical space.

References

- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv

- A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.

-

Debnath, I., et al. (n.d.). Synthesis of Cetirizine dihydrochloride from 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine... ResearchGate. [Link]

-

Dong, C. (n.d.). Synthesis of 1- [(4-Chlorophenyl) phenyl methyl] Piperazine. Semantic Scholar. [Link]

-

Dayalan, S., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

-

New manufacturing procedure of cetirizine. (n.d.). LookChem. [Link]

- The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]

-

Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

1-(4-Chlorophenyl)piperazine. (2024). ChemBK. [Link]

-

Venkat Narsaiah, A., et al. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

-

Anroop, B., et al. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. [Link]

-

de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018). Semantic Scholar. [Link]

-

Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]

- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine. (n.d.).

-

Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2). (n.d.). PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]